N-Methyl Substituent as a Structural Go/No-Go Determinant for the Nintedanib Synthetic Route
The N-methyl group on the carbamate nitrogen of CAS 474020-88-7 is a mandatory structural feature for the patented Nintedanib manufacturing route. Hydrogenation of this compound yields N-tert-butyl methyl-N-(4-aminophenyl)carbamate (CAS 1092522-02-5), which bears the N-methyl-4-aminophenyl fragment that is subsequently condensed to form the Nintedanib core [1]. If the N-des-methyl analog (tert-butyl N-(4-nitrophenyl)carbamate, CAS 18437-63-3, MW 238.24) were substituted, hydrogenation would produce N-(4-aminophenyl) tert-butyl carbamate—a des-methyl intermediate that lacks the N-methyl substituent required for the final drug molecule. This is not a potency difference but a binary structural compatibility issue: the des-methyl intermediate cannot yield Nintedanib [1].
| Evidence Dimension | Structural compatibility with Nintedanib synthetic route |
|---|---|
| Target Compound Data | Contains N-CH₃ group essential for downstream Nintedanib formation; hydrogenation product CAS 1092522-02-5 (MW 222.28) bears N-methyl-4-aminophenyl fragment [1] |
| Comparator Or Baseline | tert-Butyl N-(4-nitrophenyl)carbamate (CAS 18437-63-3, MW 238.24): lacks N-methyl; hydrogenation yields des-methyl aniline (MW 208.26), structurally incompatible with Nintedanib pharmacophore [2] |
| Quantified Difference | Binary structural compatibility: target compound → compatible with Nintedanib synthesis; comparator → incompatible. Molecular weight difference: 252.27 vs 238.24 (Δ = 14.03, corresponding to one CH₂ unit). The downstream hydrogenation products differ by exactly one methyl group (MW 222.28 vs 208.26) [1][2]. |
| Conditions | Patent CN105837493B synthetic route: (a) Boc₂O, Et₃N, isopropanol, 25 °C, 3 h → (b) H₂, Pd/C, 30 °C, 12 h, one-pot [1] |
Why This Matters
For any laboratory or CRO synthesizing Nintedanib or its intermediates, procurement of the N-des-methyl analog would be an unrecoverable synthetic error—the wrong intermediate produces the wrong final compound.
- [1] CN105837493B – The synthetic method and its intermediate of Nintedanib. Paragraphs [L199–L208] and [L354–L360] describe the one-pot synthesis: N-methyl-4-nitroaniline (15.2 g, 100 mmol) + Boc₂O (26.1 g, 120 mmol) + Et₃N (27.4 mL, 200 mmol) in isopropanol at 25 °C for 3 h, then H₂/Pd-C at 30 °C for 12 h, yielding N-tert-butyl methyl-N-(4-aminophenyl)carbamate (21.09 g, ~95% over two steps). View Source
- [2] PubChem. tert-Butyl (4-nitrophenyl)carbamate (CAS 18437-63-3). Molecular Formula C₁₁H₁₄N₂O₄, Molecular Weight 238.24 g/mol. N-H analog; upon hydrogenation yields tert-butyl N-(4-aminophenyl)carbamate. View Source
